molecular formula C19H20O6 B022443 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate CAS No. 110874-21-0

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Cat. No.: B022443
CAS No.: 110874-21-0
M. Wt: 344.4 g/mol
InChI Key: HDARWWNWEOVXIR-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two benzoate groups attached to a 1,3-propanediyl backbone, which is further substituted with a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate can be achieved through a multi-step process. One common method involves the esterification of 1,3-propanediol with benzoic acid in the presence of a catalyst such as sulfuric acid. The intermediate product, 1,3-propanediyl dibenzoate, is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxymethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 1,3-propanediol.

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Benzoic acid and 1,3-propanediol.

    Oxidation: Aldehydes or carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a prodrug, where the ester bonds are hydrolyzed in vivo to release active pharmaceutical ingredients.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate involves the hydrolysis of its ester bonds under physiological conditions. This hydrolysis releases benzoic acid and 1,3-propanediol, which can then exert their respective biological effects. The methoxymethoxy group may also undergo metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediyl dibenzoate: Lacks the methoxymethoxy group, resulting in different chemical and biological properties.

    2-(Methoxymethoxy)-1,2-ethanediyl dibenzoate: Similar structure but with a shorter backbone, affecting its reactivity and applications.

    2-(Methoxymethoxy)-1,3-propanediyl diacetate: Contains acetate groups instead of benzoate groups, leading to different hydrolysis products.

Uniqueness

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is unique due to the presence of both benzoate and methoxymethoxy groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo controlled hydrolysis makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-benzoyloxy-2-(methoxymethoxy)propyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-14-25-17(12-23-18(20)15-8-4-2-5-9-15)13-24-19(21)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDARWWNWEOVXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454455
Record name 2-(METHOXYMETHOXY)-1,3-PROPANEDIYL DIBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110874-21-0
Record name 2-(METHOXYMETHOXY)-1,3-PROPANEDIYL DIBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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